

The Versatile Scaffold: 5-Bromoquinolin-8-amine in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Bromoquinolin-8-amine

Cat. No.: B1269898

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Introduction: The Quinoline Moiety as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic agents. The quinoline ring system is one such "privileged structure," a testament to its remarkable versatility in engaging with a wide array of biological targets.^{[1][2]} This bicyclic heterocycle, composed of a benzene ring fused to a pyridine ring, serves as the foundational scaffold for a multitude of compounds with diverse pharmacological activities, including anticancer, antimicrobial, antimalarial, and neuroprotective properties.^{[3][4][5]} The strategic functionalization of the quinoline core allows for the fine-tuning of its physicochemical and biological properties, making it a highly attractive starting point for drug discovery programs.

This guide focuses on a particularly valuable, functionalized quinoline derivative: **5-Bromoquinolin-8-amine**. This compound possesses two key reactive sites that make it an exceptionally useful building block in medicinal chemistry. The bromine atom at the 5-position provides a handle for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.^{[6][7]} Simultaneously, the primary amino group at the 8-position is readily derivatized, allowing for the introduction of a wide range of substituents to modulate the molecule's biological activity. Furthermore, the 8-aminoquinoline scaffold, much like its well-studied 8-hydroxyquinoline counterpart, is a potent metal chelator, a property that underpins many of its therapeutic effects.^{[8][9]}

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and experimental protocols for the utilization of **5-Bromoquinolin-8-amine** in medicinal chemistry.

Core Applications in Drug Discovery

The unique structural features of **5-Bromoquinolin-8-amine** have positioned it as a valuable starting material for the synthesis of compounds targeting a range of diseases.

Anticancer Drug Development

The quinoline scaffold is a well-established pharmacophore in oncology.^[2] Derivatives of **5-Bromoquinolin-8-amine** are being explored as potent anticancer agents, with their mechanism of action often linked to their ability to chelate metal ions essential for tumor growth and to inhibit key enzymes involved in cancer progression.

Mechanism of Action: A Dual Threat to Cancer Cells

The anticancer properties of 8-aminoquinoline derivatives are often attributed to a multi-pronged attack on cancer cells:

- **Disruption of Metal Homeostasis:** Cancer cells have a high demand for metal ions like copper and iron, which are crucial cofactors for enzymes involved in proliferation and angiogenesis. 8-Aminoquinolines can chelate these metal ions, forming lipophilic complexes that can transport the ions into cells, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death.^[8]
- **Enzyme Inhibition:** Quinoline derivatives have been shown to inhibit a variety of enzymes critical for cancer cell survival, including topoisomerases and protein kinases.^{[10][11]} By interfering with these enzymes, these compounds can disrupt DNA replication and repair, and block signaling pathways that promote cell growth and proliferation.

Data Presentation: Anticancer Activity of Quinoline Derivatives

Compound Class	Cancer Cell Line	IC50 (μM)	Reference
8-Hydroxyquinoline Derivatives	HCT 116 (Colon)	4.60–25.00	[3]
8-Hydroxyquinoline Derivatives	MCF-7 (Breast)	4.12	[3]
5,7-Dibromo-8-hydroxyquinoline	C6 (Rat Brain Tumor)	6.7-25.6	[10]
5,7-Dibromo-8-hydroxyquinoline	HeLa (Cervix Carcinoma)	6.7-25.6	[10]
5,7-Dibromo-8-hydroxyquinoline	HT29 (Colon Carcinoma)	6.7-25.6	[10]
Quinoline-5-sulfonamide Derivative (3c)	C-32 (Melanoma)	Not specified, comparable to cisplatin	[12]
Quinoline-5-sulfonamide Derivative (3c)	MDA-MB-231 (Breast)	Not specified, comparable to doxorubicin	[12]
Quinoline-5-sulfonamide Derivative (3c)	A549 (Lung)	Not specified, comparable to cisplatin	[12]

Neuroprotective Agents for Neurodegenerative Diseases

A growing body of evidence suggests that dysregulation of metal ion homeostasis is a key factor in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][13] The ability of 8-aminoquinolines to chelate metal ions like copper and zinc makes them promising candidates for the development of neuroprotective therapies.[8][9]

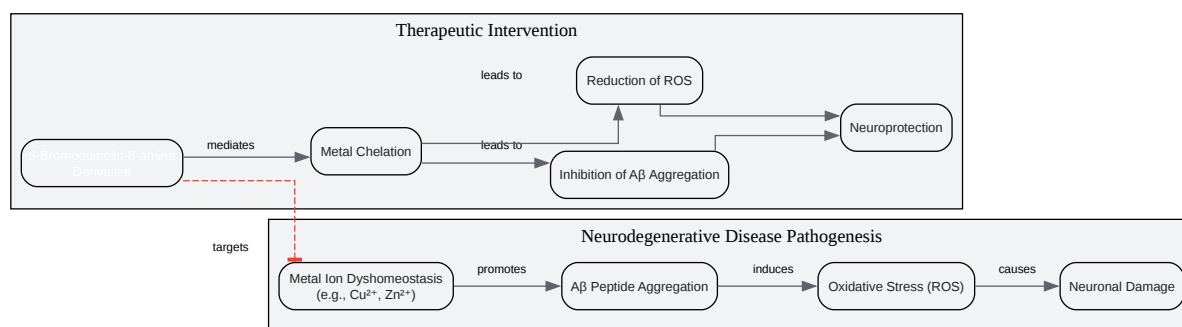
Mechanism of Action: Restoring Metal Balance in the Brain

The neuroprotective effects of 8-aminoquinoline derivatives are primarily linked to their metal-chelating properties:

- **Modulation of Metal-Induced A β Aggregation:** In Alzheimer's disease, the aggregation of amyloid-beta (A β) peptides is a hallmark of the disease. Metal ions, particularly copper and zinc, can promote A β aggregation. 8-Aminoquinoline derivatives can chelate these metal ions, preventing them from binding to A β and thereby inhibiting peptide aggregation.[9][13]
- **Reduction of Oxidative Stress:** The interaction of metal ions with A β can generate reactive oxygen species (ROS), leading to oxidative stress and neuronal damage. By sequestering these metal ions, 8-aminoquinoline derivatives can mitigate ROS production and protect neurons from oxidative damage.[8]

Recent studies have shown that 8-aminoquinoline-melatonin hybrids exhibit significant neuroprotective effects against glutamate-induced cytotoxicity and can selectively chelate copper ions.[9][13] Furthermore, 8-aminoquinoline-uracil copper complexes have demonstrated the ability to improve cell viability in preclinical models of oxidative damage.[8]

Diagram: Proposed Neuroprotective Mechanism of 8-Aminoquinolines



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Caption: Neuroprotective mechanism of 8-aminoquinoline derivatives.

Antimicrobial and Antimalarial Agents

The quinoline core is central to some of the most important antimalarial drugs, such as chloroquine and primaquine.[4][5] 8-Aminoquinolines, in particular, are known for their activity against the liver stages of the malaria parasite.[14] Derivatives of **5-Bromoquinolin-8-amine** are therefore of significant interest in the development of new antimalarial and antimicrobial agents.

Mechanism of Action:

- Antimalarial: The precise mechanism of action of 8-aminoquinolines against malaria parasites is not fully understood, but it is thought to involve the generation of reactive oxygen species that damage parasitic cells.[14]
- Antimicrobial: The antimicrobial activity of quinoline derivatives is often linked to their ability to chelate metal ions that are essential for bacterial and fungal growth.[3][15] They can also inhibit key microbial enzymes.

Data Presentation: Antimicrobial and Antimalarial Activity of Quinoline Derivatives

Compound Class	Organism/Strain	Activity (MIC or IC50)	Reference
5-Amino-7-bromoquinolin-8-yl sulfonates	S. aureus, B. megaterium, K. pneumoniae, P. aeruginosa	Activity observed (qualitative)	[3]
5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid	Gram-positive and Gram-negative bacteria	MIC: 4–16 µg/mL	[3]
8-Quinolinamine analogues	Plasmodium falciparum (chloroquine-resistant)	IC50 as low as 5.6 nM	[4]
Quinolinyldihydropyrimidines	Plasmodium falciparum	IC50: 0.014–5.87 µg/mL	[10]
8-Aminoquinoline-Uracil Metal Complexes	P. shigelloides, S. dysenteriae	Antimicrobial activity observed	[16]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of **5-Bromoquinolin-8-amine**, a crucial step in the synthesis of novel therapeutic agents.

Protocol 1: N-Sulfonylation of 5-Bromoquinolin-8-amine

This protocol describes the synthesis of N-sulfonylated derivatives of **5-Bromoquinolin-8-amine**, a class of compounds with potential antimicrobial activity.[17]

Materials:

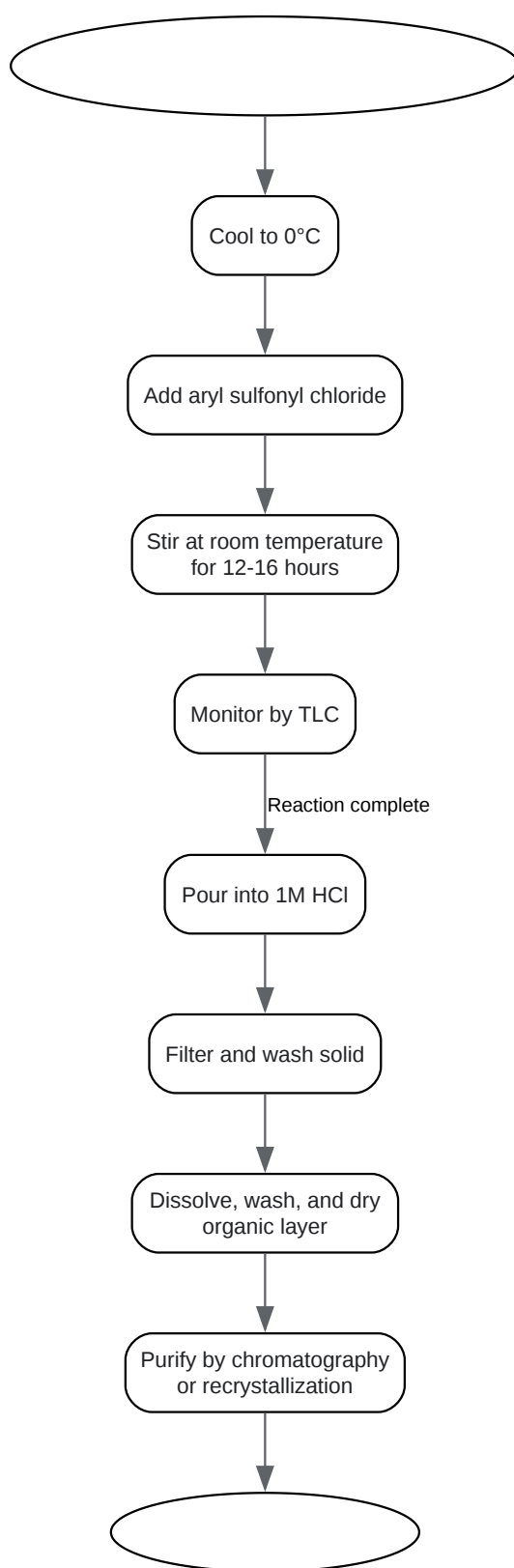
- **5-Bromoquinolin-8-amine**
- Aryl sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

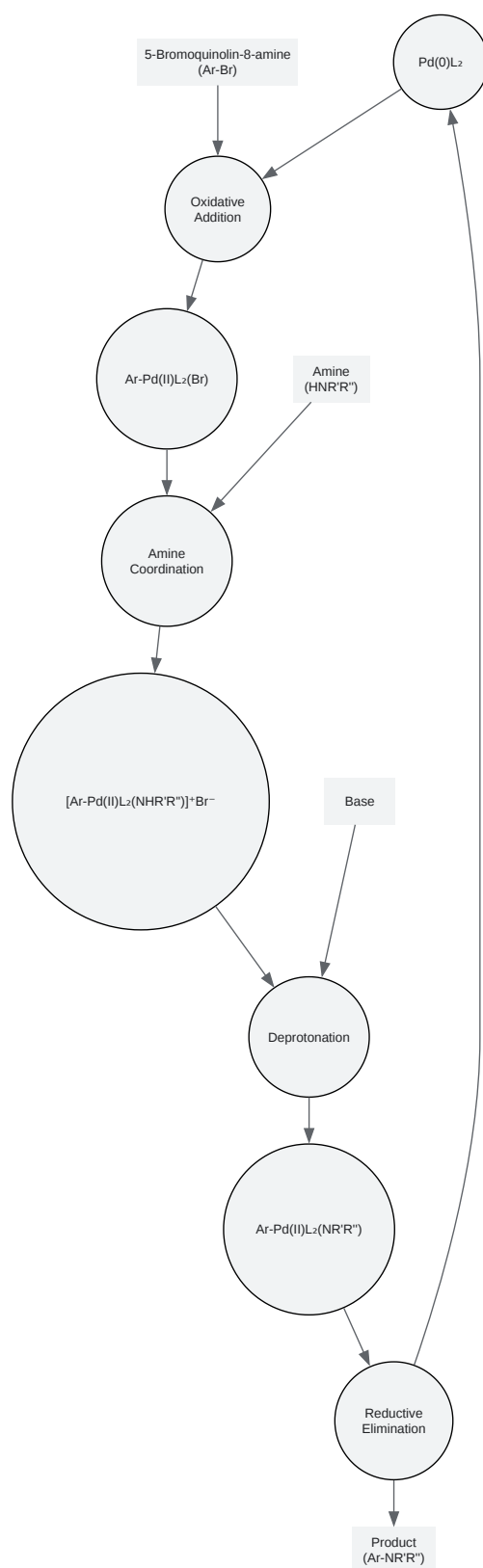
- Anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and triethylamine (TEA)
- Standard laboratory glassware
- Magnetic stirrer and heating plate
- Thin-layer chromatography (TLC) supplies
- Rotary evaporator
- Column chromatography supplies (silica gel, solvents)

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve **5-Bromoquinolin-8-amine** (1.0 eq) in anhydrous pyridine (or a mixture of DCM and TEA [1.2 eq]).
- **Reagent Addition:** Cool the solution to 0 °C in an ice bath. Add the desired aryl sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
- **Monitoring:** Monitor the progress of the reaction by TLC.
- **Work-up:** After completion, pour the reaction mixture into ice-cold 1 M HCl to precipitate the product.
- **Purification:** Collect the solid by vacuum filtration and wash with cold water. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by recrystallization or column chromatography.

Diagram: N-Sulfonylation Workflow





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